molecular formula C9H8N2O2 B2884852 2-(3-Amino-4-cyanophenyl)acetic acid CAS No. 1824651-98-0

2-(3-Amino-4-cyanophenyl)acetic acid

Cat. No.: B2884852
CAS No.: 1824651-98-0
M. Wt: 176.175
InChI Key: JXBOJXPGLVDFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-cyanophenyl)acetic acid is an organic compound characterized by the presence of an amino group (-NH2) and a cyano group (-CN) on a benzene ring, which is further connected to an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Benzene Derivative Synthesis: The compound can be synthesized starting from benzene derivatives through nitration, followed by reduction and subsequent functional group modifications.

  • Amination and Cyanation: Amination of the benzene ring can be achieved using ammonia or an amine source, followed by cyanation using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed, where the compound is synthesized in large reactors under controlled conditions.

  • Continuous Flow Synthesis: Continuous flow synthesis can also be used for large-scale production, offering better control over reaction parameters and improved safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can involve the replacement of hydrogen atoms on the benzene ring with other functional groups using electrophilic or nucleophilic substitution methods.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalyst.

  • Substitution: Electrophilic substitution with halogens or nitration agents, nucleophilic substitution with alkyl halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

2-(3-Amino-4-cyanophenyl)acetic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Amino-4-cyanophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The amino and cyano groups can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

2-(3-Amino-4-cyanophenyl)acetic acid is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(3-Amino-4-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of a cyano group.

  • 2-(3-Amino-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a cyano group.

Properties

IUPAC Name

2-(3-amino-4-cyanophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBOJXPGLVDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.